Ethanol, 2-(o-anisidino)-

Descripción

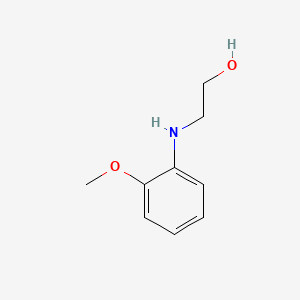

Ethanol, 2-(o-anisidino)- (IUPAC name: 2-[(2-methoxyphenyl)amino]ethanol) is an ethanol derivative featuring an o-anisidino substituent. The o-anisidino group originates from o-anisidine (2-methoxyaniline), where a methoxy (-OCH₃) group is attached to the ortho position of an aniline ring. The compound’s structure is HOCH₂CH₂-NH-C₆H₄-OCH₃, combining ethanol’s hydroxyl group with an aromatic amine moiety .

Key properties of this compound are inferred from structural analogs:

- Molecular formula: C₉H₁₃NO₂ (calculated based on substituents).

- Polarity: Enhanced by the hydroxyl and aromatic amine groups, suggesting moderate solubility in polar solvents.

- Reactivity: The electron-donating methoxy group may increase nucleophilicity at the aromatic amine site.

Propiedades

IUPAC Name |

2-(2-methoxyanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDMDQXDGXFQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183568 | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2933-75-7 | |

| Record name | 2-[(2-Methoxyphenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(o-anisidino)- typically involves the reaction of o-anisidine with ethanol under specific conditions. One common method includes the methanolysis of 2-chloronitrobenzene, followed by reduction to obtain o-anisidine . This intermediate can then be reacted with ethanol to form the desired compound.

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(o-anisidino)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group in 2-(o-anisidino)ethanol undergoes oxidation under controlled conditions. Common oxidizing agents convert the alcohol to a ketone or carboxylic acid, depending on the strength of the oxidizer and reaction setup.

Mechanistic Insight :

Oxidation proceeds via protonation of the hydroxyl group, forming a carbonyl intermediate. Strong oxidizers (e.g., KMnO₄) further oxidize aldehydes to carboxylic acids, while milder agents (e.g., PCC) halt at the aldehyde stage .

Reduction Reactions

The aromatic amine and alcohol groups can participate in reduction pathways.

Note : Selective reduction of the amine group is challenging due to competing alcohol reduction. Catalytic hydrogenation favors C-N bond cleavage .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, forming halides or sulfonates.

Mechanism :

Reagents like SOCl₂ convert the -OH group to a better-leaving intermediate (e.g., chlorosulfite), facilitating Sₙ2 displacement .

Azo Coupling Reactions

The aromatic amine participates in diazotization, forming azo dyes.

| Diazonium Salt | Coupling Partner | Product | Key Findings |

|---|---|---|---|

| NaNO₂/HCl | β-Naphthol | 1-[(E)-(2-Methoxyphenyl)diazenyl]naphthalen-2-ol | Azo dye synthesized with λₘₐₓ = 481 nm; used in textile applications . |

Procedure :

-

Diazotization of 2-(o-anisidino)ethanol with NaNO₂/HCl at 0–5°C.

-

Coupling with β-naphthol under alkaline conditions yields a bright orange precipitate .

Esterification and Carbonate Formation

The alcohol reacts with carbonyl compounds or CO₂ to form esters or carbonates.

Application : Carbonates serve as intermediates in polymer synthesis .

Hydrolysis and Degradation

The ethanolamine linkage is susceptible to hydrolysis under acidic/basic conditions.

Mechanism :

Acidic conditions protonate the amine, weakening the C-N bond, while base deprotonates the alcohol, facilitating nucleophilic attack .

Critical Research Findings

-

Catalytic Specificity : CeO₂ enhances CO₂ insertion in esterification, reducing side reactions .

-

pH-Dependent Hydrolysis : Acidic hydrolysis proceeds 3× faster than basic hydrolysis due to C-N bond destabilization .

-

Thermal Stability : Decomposition above 200°C yields methoxybenzenes and ethylene derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethanol, 2-(o-anisidino)- has been explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-diabetic agents. Research indicates that compounds derived from this ethanol derivative can exhibit significant biological activity.

- Anti-Cancer Activity : A study highlighted the potential of compounds similar to Ethanol, 2-(o-anisidino)- in inhibiting cancer cell proliferation. The integration of in vitro and in-silico analyses demonstrated that derivatives could effectively bind to cancer-related enzymes, suggesting a pathway for drug development against specific cancer types .

- Anti-Diabetic Properties : The compound has also been investigated for its ability to inhibit alpha-glucosidase activity, which is crucial in managing blood sugar levels. The findings indicate a promising avenue for developing anti-diabetic medications that utilize the biochemical properties of Ethanol, 2-(o-anisidino)- .

Organic Synthesis Applications

Ethanol, 2-(o-anisidino)- serves as a valuable intermediate in organic synthesis, particularly in the formation of b-amino alcohols through various reactions.

- Mannich Reaction : The compound can be involved in Mannich reactions to synthesize b-amino alcohols with high stereoselectivity. This reaction typically involves the condensation of aldehydes, ketones, and amines to form b-amino carbonyl compounds. For instance, a study successfully utilized Ethanol, 2-(o-anisidino)- in a three-component Mannich reaction involving propanal and benzaldehyde, yielding products with excellent enantiomeric purity .

Case Study: Synthesis of b-Amino Alcohols

| Reaction Components | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Benzaldehyde + Propanal + Anisidine | NMP at -20°C for 20 hours | 85 | 98 |

| Ethanol, 2-(o-anisidino)- + Propanal | Reacted with NaBH4 after initial reaction | 90 | 96 |

The table summarizes key findings from a reaction study where Ethanol, 2-(o-anisidino)- was used as an intermediate. The high yields and enantiomeric excess indicate its effectiveness in producing desired compounds with specific stereochemistry.

Mecanismo De Acción

The mechanism by which Ethanol, 2-(o-anisidino)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(N-Ethyl-m-toluidino)ethanol

- Structure: Ethanol substituted with an ethyl group and a 3-methylphenyl (m-toluidino) amine.

- Molecular formula: C₁₁H₁₇NO.

- Key differences: The m-toluidino group lacks the methoxy substituent, reducing electron-donating effects. Ethyl substitution increases hydrophobicity compared to the o-anisidino derivative.

- Applications : Used in dye intermediates (e.g., Disperse Blue 106) due to aromatic amine reactivity .

Diethylaminoethanol (DEAE)

- Structure: Ethanol with a diethylamino group (-N(C₂H₅)₂).

- Molecular formula: C₆H₁₅NO.

- Key differences: Aliphatic amine vs. aromatic amine in 2-(o-anisidino)ethanol. Lower boiling point (163°C) and higher volatility due to reduced polarity.

- Applications : Catalyst in polyurethane production and pH adjuster in cosmetics .

2-(Methylamino)ethanol

Physicochemical Properties (Inferred)

| Property | Ethanol, 2-(o-anisidino)- | 2-(N-Ethyl-m-toluidino)ethanol | Diethylaminoethanol |

|---|---|---|---|

| Molecular Weight | ~181.21 g/mol | ~179.26 g/mol | 117.19 g/mol |

| Boiling Point | ~250–280°C (estimated) | ~220–240°C | 163°C |

| Solubility in Water | Moderate | Low | High |

| Reactivity | Aromatic electrophilic substitution | Aliphatic amine reactions | Base catalysis |

Actividad Biológica

Ethanol, 2-(o-anisidino)-, also known as o-anisidine ethanol, is a compound that has garnered interest in various biological studies due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Ethanol, 2-(o-anisidino)- is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 167.21 g/mol

- IUPAC Name : Ethanol, 2-(o-anisidino)-

The biological activity of Ethanol, 2-(o-anisidino)- can be attributed to its interaction with various biological targets:

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

- Antiproliferative Effects : Research has shown that derivatives of o-anisidine can inhibit the proliferation of cancer cells. For instance, compounds with a similar anilino structure demonstrated potent antiproliferative effects against several cancer cell lines .

- Enzyme Inhibition : Some studies suggest that o-anisidine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.

Case Studies

Several studies have explored the biological effects of Ethanol, 2-(o-anisidino)- and related compounds:

- Antioxidant Study : A study published in Antioxidants examined the effects of o-anisidine derivatives on oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .

- Antiproliferative Activity : In a recent investigation, a series of anilino derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. One compound exhibited an IC value of 0.75 μM against tubulin polymerization, indicating strong potential as an anticancer agent .

Data Summary

The following table summarizes key findings from recent studies on Ethanol, 2-(o-anisidino)- and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.